molecular formula C18H19N3O2 B2420059 1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380087-14-7

1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2420059
CAS No.: 2380087-14-7
M. Wt: 309.369
InChI Key: RWLFZTKXSZDVLW-UHFFFAOYSA-N
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Description

1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C18H19N3O2 and a molecular weight of 309.369 This compound is of interest due to its unique structural features, which include a furan ring, a benzimidazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and benzimidazole intermediates, followed by their coupling with an azetidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The benzimidazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azetidine ring may produce amines .

Scientific Research Applications

1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The furan and benzimidazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar structural motif but different pharmacological properties.

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups and applications.

Uniqueness

1-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of a furan ring, benzimidazole moiety, and azetidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-8-15(12(2)23-11)18(22)20-9-14(10-20)21-13(3)19-16-6-4-5-7-17(16)21/h4-8,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLFZTKXSZDVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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